[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate [4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16140931
InChI: InChI=1S/C28H22BrN3O6/c1-36-24-12-10-18(15-25(24)37-2)28(35)38-23-13-11-20(29)14-19(23)16-30-32-27(34)26(33)31-22-9-5-7-17-6-3-4-8-21(17)22/h3-16H,1-2H3,(H,31,33)(H,32,34)/b30-16+
SMILES:
Molecular Formula: C28H22BrN3O6
Molecular Weight: 576.4 g/mol

[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

CAS No.:

Cat. No.: VC16140931

Molecular Formula: C28H22BrN3O6

Molecular Weight: 576.4 g/mol

* For research use only. Not for human or veterinary use.

[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate -

Specification

Molecular Formula C28H22BrN3O6
Molecular Weight 576.4 g/mol
IUPAC Name [4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate
Standard InChI InChI=1S/C28H22BrN3O6/c1-36-24-12-10-18(15-25(24)37-2)28(35)38-23-13-11-20(29)14-19(23)16-30-32-27(34)26(33)31-22-9-5-7-17-6-3-4-8-21(17)22/h3-16H,1-2H3,(H,31,33)(H,32,34)/b30-16+
Standard InChI Key GDSNDRPJRDHZEY-OKCVXOCRSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC

Introduction

The compound [4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic molecule featuring a diverse array of functional groups, including bromine, hydrazone, and aromatic ester moieties. This compound is of interest in medicinal chemistry due to its potential biological activity, which is often associated with such structural components.

Synthesis

The synthesis of such complex organic compounds typically involves multiple steps, including the formation of the hydrazone group and the esterification reaction. Common reagents and solvents used in similar syntheses include organic acids, amines, and solvents like dimethylformamide (DMF) or dichloromethane. Temperature and pH control are crucial for optimizing yields.

Chemical Reactivity

The reactivity of this compound is influenced by its functional groups. The bromine atom can participate in substitution reactions, while the hydrazone group may undergo tautomerization or react with nucleophiles. The ester linkage is susceptible to hydrolysis under basic conditions.

Potential Applications

Compounds with similar structures have been explored for their potential in medicinal chemistry, particularly in targeting enzymes or receptors. The presence of aromatic rings and hydrazone groups suggests possible applications in drug development, although specific biological activities would require detailed investigation.

Analytical Techniques

Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods provide insights into the functional groups present and confirm the molecular identity.

Research Findings

  • Biological Activity: Compounds with similar structures have shown potential in interacting with biological targets, although specific activities for this compound are not documented.

  • Synthetic Challenges: The synthesis of such compounds requires careful control of reaction conditions to achieve high yields and purity.

  • Analytical Techniques: NMR, IR, and MS are essential for confirming the structure and identifying functional groups.

Given the lack of specific information on [4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate, further research is necessary to fully understand its properties and potential applications.

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